[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine
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Overview
Description
[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine: is an organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new organic compounds with potential pharmaceutical applications .
Biology: In biological research, the compound is used to study enzyme interactions and protein binding. It serves as a probe in various biochemical assays .
Medicine: It is being investigated for its potential to interact with specific biological targets .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. It is also employed in the synthesis of specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with furan-2-ylmethylamine under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and cyclization .
Industrial Production Methods: The process involves the use of common reagents and solvents such as ethanol, methanol, and dichloromethane .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
[1-(2,5-Dimethoxy-4-methyl-phenyl)propan-2-amine]: This compound shares a similar structural framework but differs in the position and type of substituents on the phenyl ring.
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but a different overall structure.
Uniqueness: The unique combination of the furan and dimethoxyphenyl groups in [1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-6-16(18-12-14-7-5-10-21-14)15-9-8-13(19-2)11-17(15)20-3/h4-5,7-11,16,18H,1,6,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLRGWXVDDMYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC=C)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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